N,N-Di-Boc-3-fluoro-2-nitroaniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H21FN2O6 |
|---|---|
Molecular Weight |
356.35 g/mol |
IUPAC Name |
tert-butyl N-(3-fluoro-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)11-9-7-8-10(17)12(11)19(22)23/h7-9H,1-6H3 |
InChI Key |
LENXSKSPBZVTQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C(=CC=C1)F)[N+](=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Contextualization of Fluorinated and Nitrated Aniline Derivatives in Chemical Research
Aniline (B41778) and its derivatives are fundamental precursors in chemical manufacturing and research. The strategic introduction of specific functional groups onto the aniline scaffold dramatically alters its chemical properties and expands its utility. The presence of both fluorine and nitro groups on an aniline ring, as seen in the core of N,N-Di-Boc-3-fluoro-2-nitroaniline, creates a powerful and versatile chemical intermediate.
Fluorinated organic compounds are of paramount importance in medicinal chemistry and materials science. The fluorine atom's high electronegativity, combined with its relatively small size, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. nih.gov Its incorporation can enhance properties like lipophilicity and bioavailability, making it a favored substituent in drug design.
The nitro group (NO₂) is a strong electron-withdrawing group that significantly modulates the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. Furthermore, the nitro group is a versatile synthetic handle; it can be readily reduced to a primary amine (NH₂), which can then be used for a multitude of subsequent transformations, or it can be involved in various coupling reactions. gsconlinepress.comchempanda.com Aniline derivatives bearing both fluoro and nitro substituents are therefore valuable intermediates for synthesizing complex molecules where metabolic stability and further functionalization are desired. rsc.org
Significance of N Protection Strategies in Complex Molecule Synthesis
The amino group of aniline (B41778) is both basic and nucleophilic, which can interfere with many common synthetic transformations. To carry out reactions on other parts of the molecule without unintended side reactions involving the amine, chemists employ protecting groups. researchgate.net One of the most ubiquitous protecting groups for amines is the tert-butoxycarbonyl (Boc) group. numberanalytics.com
The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base or a catalyst like 4-(dimethylamino)pyridine (DMAP). ontosight.aicommonorganicchemistry.com This reaction converts the reactive amine into a stable carbamate. researchgate.net The Boc group is valued for its robustness; it is stable to a wide range of nucleophilic and basic conditions, as well as to many oxidizing and reducing agents. organic-chemistry.org Crucially, it can be removed cleanly under acidic conditions (e.g., using trifluoroacetic acid), regenerating the free amine when needed. researchgate.net
Protecting the aniline nitrogen with two Boc groups to form an N,N-di-Boc derivative provides an even more robust level of protection. This strategy effectively eliminates the nucleophilicity and basicity of the nitrogen atom. The steric bulk of the two Boc groups also significantly influences the local environment of the molecule. While sometimes an undesired byproduct of mono-Boc protection, the deliberate formation of an N,N-di-Boc group is a specific strategy to render the nitrogen functionality completely inert during subsequent synthetic steps. researchgate.net
Research Rationale for Investigating N,n Di Boc 3 Fluoro 2 Nitroaniline
Synthesis of 3-Fluoro-2-nitroaniline Precursors and Analogues
Electrophilic Aromatic Nitration Strategies on Fluoroanilines
Electrophilic aromatic nitration is a fundamental method for introducing a nitro group onto an aromatic ring. masterorganicchemistry.comlibretexts.org In the context of fluoroanilines, the directing effects of both the fluorine and amino groups must be considered to achieve the desired 2-nitro isomer. The amino group is a powerful ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. byjus.com
The reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.orgyoutube.com The reaction conditions, including temperature and the ratio of acids, are crucial for controlling the regioselectivity and minimizing the formation of unwanted isomers. For instance, the nitration of p-fluoroaniline can be achieved using potassium nitrate (B79036) in sulfuric acid at low temperatures to yield 4-fluoro-3-nitroaniline. google.com
To circumvent issues with the high reactivity of the aniline and potential oxidation, the amino group is often protected prior to nitration. google.com This involves converting the amine to an amide, which is less activating and directs the incoming electrophile primarily to the para position. Subsequent deprotection then reveals the desired nitroaniline. A process for preparing 4-fluoro-2-methoxy-5-nitroaniline (B580436) involves the acetylation of 4-fluoro-2-methoxyaniline, followed by nitration and then deprotection. google.com
Table 1: Examples of Electrophilic Aromatic Nitration
| Starting Material | Reagents | Product | Reference |
| p-Fluoroaniline | KNO₃, H₂SO₄ | 4-Fluoro-3-nitroaniline | google.com |
| 4-Fluoro-2-methoxyaniline | 1. Acetic anhydride (B1165640) 2. Fuming nitric acid, H₂SO₄ 3. Deprotection | 4-Fluoro-2-methoxy-5-nitroaniline | google.com |
| Benzene (B151609) | HNO₃, H₂SO₄ | Nitrobenzene | libretexts.org |
Nucleophilic Aromatic Substitution (SNAr) Routes for Nitro-Fluoroaryl Systems
Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful strategy for the synthesis of nitro-fluoroaryl systems. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.org The leaving group is typically a halide, and the reactivity order is generally F > Cl > Br > I. masterorganicchemistry.com
In the synthesis of fluoro-nitroanilines, a common approach involves the displacement of a leaving group, such as a nitro group or a halogen, by a nucleophile. For example, the reaction of a dinitro- or halo-nitrobenzene derivative with a source of fluoride (B91410) ion can introduce the fluorine atom. Conversely, a fluoro-nitroaromatic compound can react with an amine or ammonia (B1221849) to introduce the amino group. The position of the electron-withdrawing nitro group ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. wikipedia.orglibretexts.orgmasterorganicchemistry.com
The choice of solvent and reaction conditions is critical for the success of SNAr reactions. Dipolar aprotic solvents are often employed to enhance the nucleophilicity of the attacking species. researchgate.net
Regioselective Synthesis of Fluoro- and Nitro-Substituted Anilines
Achieving the correct regiochemistry of the fluoro and nitro substituents on the aniline ring is paramount. Several strategies have been developed to control the position of these functional groups.
One approach involves the selective reduction of a dinitro compound. For instance, 3-nitroaniline (B104315) can be prepared by the partial reduction of m-dinitrobenzene using sodium sulfide. prepchem.com Similarly, 2-fluoro-5-nitroaniline (B1294389) can be synthesized by the reduction of 2,4-dinitrofluorobenzene with zinc powder in a mixture of ethanol (B145695) and water. guidechem.com
Another strategy is to introduce the substituents in a stepwise manner, taking advantage of the directing effects of the groups already present on the ring. For example, starting with a substituted aniline, halogenation can be directed to specific positions. The direct chlorination or bromination of unprotected anilines using copper(II) halides in ionic liquids has been shown to be highly regioselective, favoring para-substitution. beilstein-journals.org
The synthesis of 3-fluoro-2-nitroaniline itself is a key precursor. apolloscientific.co.uk The strategic placement of the fluorine and nitro groups in this molecule is essential for subsequent transformations.
N,N-Di-Boc Protection of Anilines
The protection of the amino group is a common and often necessary step in multi-step organic syntheses to prevent unwanted side reactions. The di-tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions.
Direct Di-Boc Protection Methodologies
The direct introduction of two Boc groups onto an aniline nitrogen can be achieved using an excess of di-tert-butyl dicarbonate (Boc₂O). Various methods and catalysts have been developed to facilitate this transformation. researchgate.net
Catalyst-free N-tert-butyloxycarbonylation of amines can be performed in water, offering a green and chemoselective method. organic-chemistry.org Other approaches utilize catalysts such as Amberlite-IR 120 resin, which allows for a rapid and efficient reaction under solvent-free conditions.
Table 2: Catalysts for N-Boc Protection of Aniline
| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| None | Water | - | High | organic-chemistry.org |
| Amberlite-IR 120 | Dichloromethane | 3 min | 95 | |
| [C6(mpy)2][CoCl4]2- | Solvent-free | - | High | researchgate.net |
| Silica propyl(N-methyl) imidazolium (B1220033) chloride | Solvent-free | Short | High | researchgate.net |
Optimization of Reaction Conditions for Di-Boc Protection of Electron-Deficient Anilines
Anilines bearing electron-withdrawing groups, such as the nitro group in 3-fluoro-2-nitroaniline, are less nucleophilic and therefore more challenging to protect. sigmaaldrich.com The decreased electron density on the nitrogen atom slows down the reaction with Boc₂O. sigmaaldrich.com
Optimizing the reaction conditions is crucial for achieving high yields of the di-Boc protected product. This may involve the use of stronger bases, higher reaction temperatures, or more reactive Boc-donating reagents. However, harsh conditions can lead to side reactions.
For electron-poor anilines, specific methodologies have been developed. For instance, the use of certain catalysts or solvent systems can enhance the reactivity of the aniline. While direct N,N-di-Boc protection of highly electron-deficient anilines can be difficult, stepwise procedures or alternative protecting group strategies may be employed. Research into the protection of electron-poor anilines is ongoing, with various methods being explored to improve efficiency and yield. reddit.com
Green Chemistry Approaches in Boc Protection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability under various conditions and its facile removal under mild acidic treatment. wuxibiology.comnih.gov The conventional method for introducing the Boc group utilizes di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base catalyst. umich.edu However, in line with the principles of green chemistry, recent research has focused on developing more environmentally benign protocols that minimize waste, avoid hazardous solvents, and improve energy efficiency.
Several innovative, greener methods for the N-tert-butyloxycarbonylation of amines have been developed. One significant advancement is the use of water as a reaction medium. Water is an ideal green solvent as it is inexpensive, non-toxic, and non-flammable. nih.gov Studies have demonstrated that performing the Boc protection in a water-acetone system can lead to excellent yields in short reaction times without the need for an acid or base catalyst. nih.gov This method is often chemoselective for the mono-N-Boc protected product, avoiding common side reactions. nih.gov
Another approach involves using alcoholic solvents, such as methanol (B129727), which have been shown to significantly accelerate the rate of Boc protection for weakly nucleophilic aromatic amines, even at room temperature and without a base. wuxibiology.com Quantum mechanics (QM) calculations suggest that methanol facilitates the reaction by lowering the activation energy through non-covalent interactions with the reactants. wuxibiology.com Furthermore, solventless, or neat, reaction conditions represent another key green strategy. Performing the reaction with (Boc)₂O without any solvent can be highly efficient, simplifying the work-up process and eliminating solvent-related waste streams. umich.edu
Below is a comparative overview of different green chemistry approaches for Boc protection.
| Method | Solvent/Catalyst System | Key Advantages | Typical Substrates |
| Aqueous System | Water-acetone mixture, catalyst-free | Environmentally benign solvent, simple workup, high chemoselectivity, fast reaction times. nih.gov | Structurally diverse amines, including amino esters. nih.gov |
| Alcohol Acceleration | Methanol or other alcohols, catalyst-free | Increased reaction rate for weakly nucleophilic amines, mild room temperature conditions. wuxibiology.com | Aromatic amines (e.g., anilines). wuxibiology.com |
| Solventless Reaction | Neat (Boc)₂O, no solvent, sometimes catalyst-free | Eliminates solvent waste, reduces reaction volume, simplifies purification. umich.edu | Hydrazines and various amines. umich.edu |
| Ionic Liquids | Ionic liquids as recyclable solvents/catalysts | Low volatility, potential for catalyst recycling. umich.edu | Various amines. |
Overall Retrosynthetic Analysis and Forward Synthesis Schemes for this compound
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical disconnections. ias.ac.inamazonaws.com This process guides the design of a viable forward synthesis.
Retrosynthetic Analysis:
The retrosynthetic strategy for this compound begins by identifying the most labile bonds and key functional groups.
Disconnection 1 (C-N Bond): The most apparent disconnection is the removal of the two Boc protecting groups from the nitrogen atom. This is a standard functional group removal step, which reveals the immediate precursor: 3-fluoro-2-nitroaniline .
Disconnection 2 (Aromatic Substitution): The synthesis of the 3-fluoro-2-nitroaniline core is more complex. Substituted anilines are valuable precursors in chemical synthesis. wisdomlib.org The arrangement of the fluoro and nitro groups suggests a few potential pathways. A common strategy for synthesizing nitroanilines is the selective reduction of a dinitro compound. For instance, the synthesis of 2-fluoro-5-nitroaniline can be achieved via the selective reduction of 2,4-dinitrofluorobenzene. google.com A similar approach could be envisioned here. Alternatively, a nitration reaction on a fluoroaniline (B8554772) precursor is a plausible route. Nitrating 2-fluoroaniline (B146934) would likely yield a mixture of isomers, from which the desired 3-fluoro-2-nitroaniline would need to be separated. A third approach involves the direct nitration of 2-bromo-5-fluoroaniline. google.com
A plausible and controllable retrosynthetic pathway for 3-fluoro-2-nitroaniline involves a nitration reaction followed by a nucleophilic aromatic substitution (SNAr). This can be traced back to 1,2-difluorobenzene .
Step 2a (FGI): A Functional Group Interconversion (FGI) on the amino group of 3-fluoro-2-nitroaniline leads to a nitro group, suggesting 1-fluoro-2,3-dinitrobenzene as an intermediate.
Step 2b (C-N Bond): Disconnecting a nitro group via nitration leads back to 1-fluoro-3-nitrobenzene .
Step 2c (C-F Bond): However, a more strategic route involves starting with a more readily available precursor. Let's consider starting with 2-fluoroaniline .
Forward Synthesis Scheme:
Based on the retrosynthetic analysis starting from 2-fluoroaniline, a practical forward synthesis can be proposed:
Nitration of 2-fluoroaniline: 2-fluoroaniline is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under carefully controlled temperature conditions. This electrophilic aromatic substitution reaction yields a mixture of isomers, primarily 2-fluoro-5-nitroaniline and the desired 3-fluoro-2-nitroaniline . The isomers must then be separated, typically using column chromatography.
Di-Boc Protection: The isolated 3-fluoro-2-nitroaniline is then subjected to N-protection. Due to the presence of two electron-withdrawing groups (fluoro and nitro), the aniline nitrogen is weakly nucleophilic. wuxibiology.com The reaction with di-tert-butyl dicarbonate ((Boc)₂O) would likely require forcing conditions or a specialized catalytic system to achieve the double protection, yielding the final target molecule, This compound .
Convergent and Linear Synthesis Pathways
For This compound , the forward synthesis described above is inherently linear.
Linear Pathway: 2-fluoroaniline → 3-fluoro-2-nitroaniline → this compound
A truly convergent synthesis is less practical for such a small target molecule. However, one can conceptualize it by viewing the synthesis of the aromatic core and the protecting group as separate branches that converge.
| Synthesis Strategy | Description | Application to Target Molecule | Advantages | Disadvantages |
| Linear | Sequential, step-by-step construction of the molecule. fiveable.me | 2-fluoroaniline is nitrated, then the product is purified and subsequently protected with Boc groups. | Conceptually straightforward to plan. fiveable.me | Overall yield can be low, especially if the number of steps increases. An issue in one step affects the entire sequence. |
| Convergent | Independent synthesis of molecular fragments, followed by their assembly. numberanalytics.comwikipedia.org | The synthesis of the 3-fluoro-2-nitroaniline core is one branch. This fragment is then coupled with the protecting agent in the final step. | Higher overall efficiency and yield. Allows for flexibility and parallel synthesis of fragments. numberanalytics.com | Requires more complex planning to ensure fragments can be coupled effectively. Less applicable to small, simple molecules. |
Practical Considerations in Scalable Synthesis
Scaling a chemical synthesis from the laboratory bench (milligrams to grams) to industrial production (kilograms to tons) presents numerous challenges that are not apparent on a small scale. primescholars.com The transition requires a shift in focus from mere chemical feasibility to process robustness, safety, cost, and environmental impact. catsci.com
For the proposed synthesis of this compound, several key factors must be considered for successful scale-up:
Reagent and Solvent Selection: The cost and availability of starting materials like 2-fluoroaniline and reagents like (Boc)₂O become critical at scale. uk-cpi.com While effective in the lab, expensive reagents may render a process economically unviable for large-scale production. catsci.com Solvents represent the largest volume component in most reactions; therefore, reducing solvent use or switching to cheaper, greener, and recyclable alternatives is a primary goal. catsci.com
Reaction Conditions and Safety: Exothermic reactions, such as nitration, are a major safety concern during scale-up. catsci.com The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation less efficient. epicsysinc.com This can lead to thermal runaways if not properly managed with specialized cooling systems and controlled reagent addition rates. The use of potentially toxic or hazardous reagents also requires stringent containment and handling protocols. primescholars.com
Process Efficiency and Waste Management: On a large scale, even small inefficiencies result in significant material loss and waste generation. uk-cpi.com The principle of atom economy—maximizing the incorporation of reactant atoms into the final product—becomes crucial. catsci.com The purification of the isomeric mixture after the nitration step could generate substantial waste. Developing a more selective reaction or an efficient separation method (like crystallization over chromatography) is vital for a scalable process.
Equipment and Engineering: The physical equipment used for scale-up must be carefully chosen. epicsysinc.com The efficiency of mixing (agitation) is critical, as poor mixing can lead to localized "hot spots" in exothermic reactions or incomplete conversions. thechemicalengineer.com The materials of construction for reactors must be compatible with corrosive reagents like the acid mixture used for nitration. epicsysinc.com
Applications of N,n Di Boc 3 Fluoro 2 Nitroaniline As a Versatile Synthetic Intermediate
Precursor for Advanced Organic Building Blocks
The strategic arrangement of functional groups in N,N-Di-Boc-3-fluoro-2-nitroaniline makes it an ideal starting material for the synthesis of more complex and highly functionalized organic molecules. The presence of the di-Boc protecting groups on the aniline (B41778) nitrogen allows for controlled reactivity, while the fluoro and nitro substituents provide handles for a diverse range of chemical modifications.
Synthesis of Substituted Anilines and Phenylenediamines
Subsequent reduction of the nitro group in the resulting aniline can lead to the formation of 3-fluorobenzene-1,2-diamine. Various reducing agents can be employed for this transformation, offering control over the reaction conditions. This diamine is a valuable building block for the synthesis of a variety of heterocyclic compounds.
Furthermore, the fluorine atom, activated by the adjacent nitro group, can be susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents at the 3-position, leading to a diverse library of substituted anilines. The di-Boc protected amine provides stability during these transformations, preventing unwanted side reactions.
Derivatization to Fluoro- and Nitro-Containing Heterocyclic Systems
The true synthetic power of this compound lies in its potential as a precursor for a variety of fluoro- and nitro-containing heterocyclic systems. Following the deprotection of the amine and reduction of the nitro group to form 3-fluorobenzene-1,2-diamine, this intermediate can undergo condensation reactions with a variety of dicarbonyl compounds or their equivalents to form benzodiazepines, quinoxalines, and other related heterocyclic structures.
The presence of the fluorine atom in these heterocyclic systems is of particular interest in medicinal chemistry, as it can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. The nitro group, if retained or selectively modified, can also serve as a key functional handle for further derivatization.
Role in the Construction of Complex Molecular Scaffolds
The unique combination of functional groups in this compound makes it an attractive starting material for the construction of complex molecular architectures relevant to various fields of chemical science.
Contributions to Medicinal Chemistry Relevant Compound Synthesis (focus on synthetic strategy)
While direct examples of the use of this compound in medicinal chemistry are not extensively documented in publicly available literature, its structural motifs are present in many biologically active compounds. The 3-fluoro-2-nitroaniline (B1304211) core is a key component in the design of various therapeutic agents. The di-Boc protection strategy allows for the selective manipulation of other parts of a molecule without affecting the aniline nitrogen, a crucial aspect in multi-step syntheses of complex drug candidates.
The general synthetic strategy would involve using this compound as a scaffold. The fluorine and nitro groups can be used to introduce other functionalities or to participate in cyclization reactions to build the core of a target molecule. The protected amine can be deprotected at a later stage of the synthesis to allow for further functionalization, such as amide bond formation or reductive amination, to complete the synthesis of the final drug substance.
Applications in Agrochemical and Material Science Intermediate Synthesis
The utility of fluorinated and nitrated aromatic compounds extends beyond medicinal chemistry into the realms of agrochemicals and material science. tcichemicals.comamericanelements.com In agrochemical research, the introduction of fluorine atoms can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides. The 3-fluoro-2-nitroaniline scaffold, accessible from this compound, can serve as a starting point for the synthesis of novel crop protection agents.
In material science, fluorinated and nitro-substituted aromatic compounds are used in the synthesis of high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The electronic properties conferred by the fluoro and nitro groups can be fine-tuned to achieve desired material characteristics. This compound, as a protected and functionalized building block, offers a controlled route to intermediates for these advanced materials.
Advanced Spectroscopic and Structural Research for Mechanistic Insight
X-ray Crystallography in Determining Solid-State Conformations and Intermolecular Interactions
While solution-state dynamics are the purview of NMR, X-ray crystallography provides an unparalleled, static image of the molecule in the solid state. For N,N-Di-Boc-3-fluoro-2-nitroaniline, a crystal structure would reveal the precise three-dimensional arrangement of its atoms, including bond lengths, bond angles, and torsion angles. This information is vital for understanding how the molecule packs in a crystal lattice and the nature of the intermolecular forces at play.
The interplay between the bulky di-Boc protecting groups, the electron-withdrawing nitro group, and the electronegative fluorine atom dictates the preferred conformation of the molecule. Intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking, can influence the reactivity of the compound in the solid state and can provide a basis for rationalizing the outcomes of solid-phase reactions.
Hypothetical Data from a Potential X-ray Crystallography Study:
Conformational Analysis: The dihedral angle between the phenyl ring and the nitro group would be a key parameter, indicating the extent of steric hindrance and electronic conjugation.
Intermolecular Packing: The crystal packing could reveal dimers or extended networks formed through weak intermolecular forces, which might pre-organize the molecules for a specific reaction pathway.
Table 2: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| β (°) | 105.4 |
| Volume (ų) | 1978 |
| Z | 4 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.
Spectroscopic Analysis of Reaction Progress and Kinetics
The progress of chemical reactions involving this compound can be monitored in real-time using various spectroscopic techniques. UV-Vis and IR spectroscopy, in addition to NMR, are commonly used for this purpose.
By monitoring the change in absorbance at a specific wavelength corresponding to the starting material or product, the rate of the reaction can be determined. For example, the disappearance of the characteristic absorbance of the nitro group in the UV-Vis spectrum can be tracked over time to calculate the reaction rate constant. Similarly, in-situ IR spectroscopy can monitor the disappearance of the N-O stretching vibrations of the nitro group and the appearance of new bands corresponding to the product.
Kinetic Data Acquisition:
A series of spectra are recorded at different time intervals during the reaction.
The concentration of the reactant or product at each time point is calculated using the Beer-Lambert law.
This concentration data is then plotted against time to determine the order of the reaction and the rate constant.
This kinetic information is invaluable for optimizing reaction conditions, such as temperature, concentration, and catalyst loading, to achieve higher yields and selectivity.
Theoretical and Computational Chemistry Studies of N,n Di Boc 3 Fluoro 2 Nitroaniline and Its Transformations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and, consequently, the chemical reactivity of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about electron distribution, orbital energies, and other key electronic properties. For N,N-Di-Boc-3-fluoro-2-nitroaniline, such calculations would illuminate the interplay of its constituent functional groups: the electron-withdrawing nitro group, the electronegative fluorine atom, and the bulky, electron-donating (via resonance) di-tert-butyloxycarbonyl (Di-Boc) protected amino group.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are crucial in determining how a molecule will interact with other reagents.
For this compound, the HOMO is expected to be primarily located on the aniline (B41778) nitrogen and the aromatic ring, reflecting the electron-donating character of the di-Boc protected amino group. The nitro group and the fluorine atom, being strongly electron-withdrawing, would significantly lower the energy of the LUMO and localize it predominantly on the nitro group and the carbon atoms of the benzene (B151609) ring, particularly those ortho and para to the nitro group.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In a related compound, 5-nitro-2-fluoroaniline, the HOMO-LUMO gap calculated using Density Functional Theory (DFT) was found to be approximately 3.874 eV. Current time information in Edmonton, CA. For this compound, the presence of the two Boc groups would likely raise the HOMO energy, potentially leading to a smaller HOMO-LUMO gap and thus enhanced reactivity compared to its unprotected counterpart.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Location of Highest Density | Expected Energy Level Influence | Implication for Reactivity |
| HOMO | Aniline nitrogen, aromatic ring | Raised by Di-Boc group | Nucleophilic character |
| LUMO | Nitro group, aromatic carbon atoms | Lowered by nitro and fluoro groups | Electrophilic character, susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Likely smaller than related unprotected anilines | Increased reactivity |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is key to understanding its reactive sites. Charge distribution analysis and molecular electrostatic potential (MEP) mapping are computational tools that visualize the electrostatic potential on the electron density surface of a molecule. These maps use a color spectrum to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them susceptible to interaction with electrophiles or Lewis acids. Conversely, the region around the hydrogen atoms of the aromatic ring and the carbon atom attached to the nitro group would likely exhibit a positive potential, indicating sites for potential nucleophilic attack. Studies on related nitroaromatic compounds have shown that the introduction of a nitro group creates a region of positive electrostatic potential on the aromatic ring, enhancing its susceptibility to nucleophiles. dtic.mil The fluorine atom would also contribute to creating a region of positive potential on the adjacent carbon atom. The bulky Boc groups would create a sterically hindered environment around the nitrogen atom, which could influence the accessibility of this site to reactants.
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights into the energetic profiles of reaction pathways. This includes the characterization of transition states and the calculation of activation barriers, which are crucial for understanding reaction kinetics.
Transition State Characterization and Activation Barriers
A transition state is a high-energy, transient molecular configuration that exists between reactants and products. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods can be used to locate and characterize these transition state structures. ucsb.edulibretexts.org
For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) where the fluorine atom could act as a leaving group, computational modeling could elucidate the structure of the Meisenheimer complex intermediate and the associated transition states. The electron-withdrawing nitro group is crucial for stabilizing the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy for SNAr reactions. Theoretical studies on similar fluoronitrobenzene derivatives have shown that the rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the reaction conditions. psu.eduresearchgate.net
Solvent Effects on Reaction Pathways
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. libretexts.orgwizeprep.com Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
For transformations of this compound, the choice of solvent would be critical. In polar, protic solvents, hydrogen bonding can stabilize ionic intermediates and transition states, potentially accelerating reactions that proceed through such species. libretexts.org For instance, in an SNAr reaction, a protic solvent could solvate the departing fluoride (B91410) ion, facilitating its removal. Conversely, in polar aprotic solvents, the reaction rates can also be significant, as observed in the reactions of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) in various aprotic solvents. psu.edursc.org The bulky and nonpolar Boc groups on the nitrogen atom might also influence the solvation of the molecule and its transition states.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule, or its conformation, can significantly influence its reactivity. Conformational analysis involves identifying the stable conformations of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations can provide a picture of how the molecule moves and changes its conformation over time.
Challenges and Future Research Directions in N,n Di Boc 3 Fluoro 2 Nitroaniline Chemistry
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of N,N-Di-Boc-3-fluoro-2-nitroaniline typically begins with the precursor 3-fluoro-2-nitroaniline (B1304211). bldpharm.comchemicalbook.comarctomsci.com The primary challenge lies in the introduction of two Boc groups onto the amine nitrogen, a transformation that is often less straightforward than mono-protection. Traditional methods for creating N,N-di-Boc amines can require harsh conditions, such as the use of strong bases like sodium hydride and high temperatures, which can lead to low yields, undesired side products, and a poor sustainability profile.
Future research is critically needed to develop more efficient and environmentally benign synthetic protocols. A key goal is the implementation of catalytic methods that can operate under milder conditions. Several modern N-Boc protection strategies, currently applied to simpler amines, could be adapted for this purpose. researchgate.net For instance, the use of reusable solid-acid catalysts, iodine catalysis under solvent-free conditions, or novel ionic liquids could offer significant improvements in yield, selectivity, and sustainability. organic-chemistry.org The development of a one-pot synthesis from a more fundamental precursor would also represent a significant advance in efficiency.
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Parameter | Traditional Approach | Proposed Sustainable Approach |
|---|---|---|
| Base/Catalyst | Stoichiometric strong base (e.g., NaH) | Catalytic FeCl₃ or reusable solid acid |
| Solvent | Anhydrous high-boiling point (e.g., DMF, THF) | Greener solvent (e.g., 2-MeTHF) or solvent-free |
| Temperature | Elevated temperatures (reflux) | Room temperature to mild heating |
| Workup | Aqueous quench, extraction with organic solvents | Simple filtration to recover catalyst, minimal waste |
| Sustainability | Poor atom economy, significant solvent waste | High atom economy, catalyst recyclability |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The unique arrangement of functional groups in this compound dictates a complex reactivity profile that remains largely unexplored. The primary challenge is to achieve selective transformations at one functional group without affecting the others. The bulky di-Boc group provides significant steric hindrance around the nitrogen, while the fluorine and nitro groups strongly influence the electronics of the aromatic ring.
Future research should focus on systematically mapping the reactivity of this compound. Key areas of investigation include:
Selective Deprotection: The two Boc groups are chemically equivalent, but their stepwise removal would be highly valuable. Research into catalytic methods, such as using iron(III) salts, could potentially achieve selective mono-deprotection to yield N-Boc-3-fluoro-2-nitroaniline, a valuable synthetic intermediate in its own right. csic.es
Nitro Group Reduction: The selective reduction of the nitro group to an amine is a crucial transformation. The challenge is to find catalytic systems (e.g., specific palladium, platinum, or nickel catalysts) that can achieve this reduction efficiently without causing cleavage of the acid-sensitive Boc groups.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the ortho-nitro group, making it a potential site for SNAr reactions. vapourtec.com Investigating its displacement by various nucleophiles (O-, N-, S-, and C-based) would open up pathways to a wide array of derivatives. The steric bulk of the adjacent di-Boc-amino group will likely play a significant role in the feasibility and rate of these reactions.
Table 2: Proposed Catalytic Transformations for Future Study
| Transformation | Potential Catalyst System | Target Product | Research Goal |
|---|---|---|---|
| Selective Mono-Deprotection | FeCl₃ or Zn/MeOH researchgate.net | N-Boc-3-fluoro-2-nitroaniline | Generate a new, selectively protected building block. |
| Selective Nitro Reduction | Pd/C with specific additives, Transfer Hydrogenation | N,N-Di-Boc-3-fluoro-1,2-phenylenediamine | Access to diamine precursors for heterocycle synthesis. |
Expanding the Scope of Applications in Target-Oriented Synthesis
Currently, the direct applications of this compound in multi-step synthesis are not well-documented. The main challenge is to demonstrate its utility as a strategic building block for producing high-value molecules, such as those found in medicinal chemistry or materials science. Its precursor, 3-fluoro-2-nitroaniline, is noted for its use in preparing quinoxaline-diones. chemicalbook.com
The true potential of this compound likely lies in its role as a precursor to complex heterocyclic systems. After the selective reduction of the nitro group to form N,N-Di-Boc-3-fluoro-1,2-phenylenediamine, this intermediate could be used to construct a variety of important scaffolds. Future research should target the synthesis of:
Benzimidazoles: Cyclization of the resulting diamine with aldehydes or carboxylic acids would yield highly substituted benzimidazoles, a core structure in many pharmaceutical agents.
Quinoxalines: Reaction with α-dicarbonyl compounds would provide access to functionalized quinoxalines.
Other Fused Heterocycles: The unique substitution pattern could be leveraged to create novel or difficult-to-access fused heterocyclic systems.
Table 3: Potential Applications in Target-Oriented Synthesis
| Starting Intermediate | Key Transformation | Target Heterocyclic Scaffold | Potential Application Area |
|---|---|---|---|
| N,N-Di-Boc-3-fluoro-1,2-phenylenediamine | Cyclocondensation with Aldehyd | 4-Fluoro-8-(N,N-Di-Boc-amino)benzimidazole | Kinase Inhibitors, Antivirals |
| N,N-Di-Boc-3-fluoro-1,2-phenylenediamine | Cyclocondensation with α-Diketone | 5-Fluoro-9-(N,N-Di-Boc-amino)quinoxaline | Dyes, Organic Electronics, Pharmaceuticals |
Integration with Flow Chemistry and Automated Synthesis Methodologies
Traditional batch synthesis of fine chemicals often faces challenges related to scalability, safety, and consistency. The synthesis and manipulation of this compound and its precursors involve potentially hazardous reagents (e.g., nitrating agents) and exothermic reactions. The challenge lies in translating these multi-step sequences into a more controlled and efficient continuous flow process.
Future research should aim to develop an integrated flow chemistry platform for the synthesis and derivatization of this compound. acs.org Flow chemistry offers enhanced control over reaction parameters, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and scalability. vapourtec.comsci-hub.se A future system could involve sequential packed-bed reactors or coils where the initial fluoronitroaniline is protected, subsequently reduced, and then reacted with another component in a continuous stream, telescoping multiple synthetic steps without manual isolation of intermediates. uc.pt
| Automation | Difficult to fully automate. | Readily integrated with automated pumps, purification, and analysis systems. vapourtec.com |
Q & A
Basic Research Questions
Q. What are the optimal conditions for introducing Boc protecting groups during the synthesis of N,N-Di-Boc-3-fluoro-2-nitroaniline?
- Methodological Answer : The Boc protection step typically employs di-tert-butyl dicarbonate (Boc anhydride) in anhydrous DMF or dichloromethane, with a base such as 4-dimethylaminopyridine (DMAP) or triethylamine. Stoichiometric control (2 equivalents of Boc anhydride per amine group) and inert atmosphere (N₂) are critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How can the nitro group in 3-fluoro-2-nitroaniline intermediates be selectively reduced without affecting the Boc groups?
- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reductants like SnCl₂ in HCl can selectively reduce nitro to amino groups. The Boc groups remain stable under these conditions due to their tert-butyl ester stability. Monitor reaction progress via TLC (Rf shift from polar nitro to less polar amine) .
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Methodological Answer : Use H/C NMR to verify Boc group integration (e.g., tert-butyl peaks at ~1.3 ppm) and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₀F N₃O₆: 394.1312). IR spectroscopy can identify nitro (1520–1350 cm⁻¹) and carbamate (1690–1740 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the electron-withdrawing fluoro substituent influence the reactivity of the nitro group in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The meta-fluoro group enhances the electrophilicity of the adjacent nitro-substituted aromatic ring, facilitating NAS at the para position. Computational studies (DFT) show decreased electron density at the nitro-bearing carbon, corroborating experimental yields >80% for reactions with amines or thiols under mild conditions (DMF, 60°C) .
Q. What strategies mitigate competing deprotection of Boc groups during functionalization reactions?
- Methodological Answer : Avoid protic solvents (e.g., methanol) and strong acids/bases. For example, Suzuki-Miyaura coupling with Pd(PPh₃)₄ in toluene/water (2:1) at 80°C preserves Boc integrity. Post-reaction Boc stability can be confirmed via H NMR (no loss of tert-butyl signals) .
Q. How do steric effects from the Boc groups impact regioselectivity in subsequent derivatization?
- Methodological Answer : Steric hindrance from the two Boc groups directs electrophilic attacks (e.g., nitration, halogenation) to the less hindered para position relative to the fluoro substituent. X-ray crystallography of intermediates reveals distorted planar geometry at the Boc-protected amine, favoring specific reaction pathways .
Data Contradiction Analysis
Q. Conflicting reports on the stability of this compound in acidic media: How to resolve this?
- Methodological Answer : Discrepancies arise from varying acid strengths. Boc groups are stable in weak acids (e.g., acetic acid) but hydrolyze in concentrated HCl or TFA. Validate stability via controlled experiments: incubate the compound in 1M HCl (25°C, 1 hr) and analyze by HPLC. If degradation <5%, Boc groups remain intact .
Applications in Drug Design
Q. How does fluorination at the 3-position enhance the pharmacokinetic properties of derived compounds?
- Methodological Answer : The 3-fluoro group increases lipophilicity (logP +0.5) and metabolic stability by reducing cytochrome P450 oxidation. In vitro assays show improved membrane permeability (Caco-2 model) and half-life (t₁/₂ >4 hr in human liver microsomes) compared to non-fluorinated analogs .
Characterization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
